N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt
Description
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt is a compound known for its role as an inhibitor of bacterial, viral, and mammalian neuraminidases . It is a derivative of neuraminic acid and is used extensively in biochemical research due to its ability to inhibit neuraminidase enzymes, which are crucial in the life cycle of various pathogens .
Properties
IUPAC Name |
sodium;3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5?,6-,8?,9-,10?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNKELIJSZBCBE-DHWIPPHDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C=C(OC1[C@@H]([C@@H](CO)O)O)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt typically involves the chemical modification of neuraminic acid derivatives. One common method includes the acetylation of neuraminic acid followed by dehydrogenation and deoxygenation at specific positions to yield the desired compound . The reaction conditions often involve the use of acetylating agents and dehydrogenating catalysts under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Often involve nucleophiles such as amines or thiols.
Oxidation Reactions: Typically use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: May involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoproteins.
Biology: Serves as a tool to study the role of neuraminidases in cellular processes and pathogen life cycles.
Medicine: Investigated for its potential in developing antiviral drugs, particularly against influenza viruses.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by binding to the catalytic site of neuraminidase enzymes, acting as a transition state analog. This binding inhibits the enzyme’s activity, preventing the cleavage of sialic acid residues from glycoproteins and glycolipids. This inhibition disrupts the life cycle of pathogens that rely on neuraminidase for replication and spread .
Comparison with Similar Compounds
N-Acetylneuraminic Acid: Another neuraminidase inhibitor but lacks the dehydro and deoxy modifications.
Zanamivir: A synthetic neuraminidase inhibitor used as an antiviral drug.
Oseltamivir: Another synthetic neuraminidase inhibitor commonly used to treat influenza
Uniqueness: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt is unique due to its specific modifications, which enhance its binding affinity to neuraminidase enzymes compared to other inhibitors. This makes it a valuable tool in research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
